Scientific Field: Pharmacology and Neurology
Summary of the Application: Avizafone is used in the development of treatments for seizure emergencies such as status epilepticus.
Methods of Application: Avizafone, a peptide prodrug of diazepam, is delivered with Aspergillus oryzae (A.O.) protease, an enzyme identified from a pool of hydrolytic enzymes in assay buffer, pH 7.4 at 32°C.
Results or Outcomes: The use of Avizafone-protease mixtures resulted in supersaturated diazepam in less than 5 minutes, with the rate and extent of supersaturation determined by the prodrug/enzyme ratio.
Scientific Field: Toxicology
Summary of the Application: Avizafone is mainly used as an antidote to poisoning with organophosphate nerve agents.
Methods of Application: Avizafone can be administered intramuscularly.
Results or Outcomes: The use of Avizafone has been effective in counteracting the effects of organophosphate nerve agents.
Scientific Field: Pharmacology and Toxicology
Summary of the Application: Avizafone is used in the treatment of seizures induced by organofluorophosphates.
Methods of Application: Avizafone is administered in conjunction with an anticholinergic drug and an acetylcholinesterase reactivator.
Results or Outcomes: Diazepam, the active form of Avizafone, achieves a higher maximum concentration when injected from a prodrug than if taken normally.
Scientific Field: Pharmacology
Summary of the Application: Avizafone is used for the rapid delivery of diazepam.
Methods of Application: Avizafone-protease mixtures are used, with the rate and extent of supersaturation determined by the prodrug/enzyme ratio.
Results or Outcomes: Avizafone-protease mixtures resulted in supersaturated diazepam in less than 5 minutes.
Avizafone is a water-soluble prodrug of diazepam, a widely used benzodiazepine. Its chemical formula is C₁₉H₂₄ClN₄O₃, and it is specifically designed to improve the bioavailability of diazepam when administered intranasally or intramuscularly. Avizafone functions as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. This compound is particularly significant in medical countermeasures against organophosphate poisoning, where rapid absorption and efficacy are critical .
Avizafone's significance lies in its role as an antidote for organophosphate nerve agent poisoning. When someone is exposed to an organophosphate nerve agent, the agent disrupts the nervous system by inhibiting an enzyme called acetylcholinesterase (AChE). AChE is crucial for proper nerve function. Avizafone's converted form, diazepam, acts as a central nervous system depressant, helping to calm the overstimulation caused by the inhibited AChE []. This provides some relief from the nerve agent's effects, but it's important to note that diazepam doesn't directly counteract the nerve agent itself.
Information regarding specific safety hazards of Avizafone is limited. However, as a prodrug of diazepam, it's likely to share some of its side effects, which can include drowsiness, dizziness, and impaired coordination []. Further research is needed to determine Avizafone's specific toxicity and safety profile.
The primary reaction involving avizafone is its enzymatic conversion to diazepam. This process occurs through the action of enzymes such as aminopeptidase B, which hydrolyzes avizafone to release diazepam. The reaction can be summarized as follows:
In vitro studies have demonstrated that this conversion can produce supersaturated solutions of diazepam, enhancing its permeation across biological membranes .
Avizafone exhibits significant biological activity as it transforms into diazepam, which is known for its anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. In preclinical studies, avizafone has shown effectiveness in terminating seizures induced by organophosphate agents when administered promptly after exposure. It has been demonstrated to achieve high bioavailability rates (up to 114% compared to standard diazepam) when administered intranasally .
Avizafone can be synthesized through a multi-step chemical process that involves the following key steps:
Specific details about the exact synthetic pathways are typically proprietary and may vary among manufacturers .
Avizafone is primarily used in medical settings for:
Avizafone shares similarities with several other compounds known for their roles as prodrugs or benzodiazepine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Type | Unique Features |
|---|---|---|
| Diazepam | Benzodiazepine | Established drug with extensive clinical use |
| Midazolam | Benzodiazepine | Shorter duration of action; often used in anesthesia |
| Flumazenil | Benzodiazepine Antagonist | Used for reversing benzodiazepine effects |
| Clonazepam | Benzodiazepine | Longer half-life; used for seizure disorders |
| Lorazepam | Benzodiazepine | Intermediate duration; often used for anxiety |
Avizafone's unique advantage lies in its water solubility and rapid conversion to diazepam, making it particularly effective in emergency scenarios where time is critical .
The synthesis of Avizafone dihydrochloride follows a well-established two-step dipeptide condensation protocol that utilizes 5-chloro-2-methyl-aminobenzophenone and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid as the primary precursors [1] [2]. This synthetic approach represents a classical peptide coupling methodology that has been optimized for pharmaceutical-scale production.
The first step involves the formation of an intermediate compound through peptide bond formation between the benzophenone derivative and the protected dipeptide. The reaction is initiated by preparing a suspension of the dipeptide precursor (3.123 g, 6.62 mmol) in anhydrous 1,2-dimethoxyethane (100 mL) under nitrogen atmosphere at −20°C [2]. The coupling is activated through the sequential addition of N-methylmorpholine (728 μL, 6.62 mmol) and isobutyl chloroformate (863 μL, 6.62 mmol), with the resulting mixture stirred at −20°C for one hour to ensure complete activation.
The activated dipeptide solution is then added in five equal portions over a four-hour period to a refluxing mixture containing 5-chloro-2-methyl-aminobenzophenone (1.627 g, 6.62 mmol) in anhydrous 1,2-dimethoxyethane (100 mL) [2]. This controlled addition methodology ensures optimal reaction kinetics while minimizing side reactions that could lead to product degradation or impurity formation.
Following the overnight reflux period (approximately 16 hours), the reaction mixture undergoes solvent evaporation under reduced pressure, yielding an intermediate compound that requires purification through medium-pressure liquid chromatography (MPLC) using silica gel (324 g) [2]. The purification process employs a gradient elution system: EtOAc:hexanes 2:1 (700 mL), then EtOAc:hexanes 3:1 (300 mL), followed by pure EtOAc (1,700 mL). This gradient approach provides efficient separation of the desired product from unreacted starting materials and side products.
The purification protocol incorporates an additional alumina filtration step using EtOAc as eluent (700 mL) to remove residual starting material and achieve the required purity specifications [2]. The intermediate compound is obtained as an orange foam with a yield of 40% (1.86 g), with structural confirmation provided through comprehensive nuclear magnetic resonance spectroscopy analysis.
5-Chloro-2-methyl-aminobenzophenone serves as the crucial benzophenone-based precursor in Avizafone synthesis, providing the diazepam-related structural framework essential for the prodrug's pharmacological activity [2]. This substituted benzophenone derivative contains strategically positioned functional groups that enable selective coupling with the protected dipeptide component while maintaining the structural integrity required for subsequent enzymatic conversion to diazepam.
The chloro substituent at the 5-position provides electronic stabilization of the benzophenone ring system and contributes to the compound's overall lipophilicity profile, which is critical for membrane permeation characteristics [4]. The methyl group attached to the nitrogen atom in the 2-position serves dual functions: it provides steric hindrance that directs regioselective coupling reactions and contributes to the compound's metabolic stability profile.
During the coupling reaction, the aminobenzophenone undergoes nucleophilic acyl substitution with the activated dipeptide carboxyl group, forming a stable amide linkage [2]. This reaction occurs under controlled temperature conditions (reflux in 1,2-dimethoxyethane) that promote efficient coupling while minimizing competing side reactions such as ester hydrolysis or amino acid racemization.
The benzophenone precursor's reactivity profile has been optimized through extensive structure-activity relationship studies that demonstrate the importance of the specific substitution pattern for achieving high coupling yields [4]. Alternative benzophenone derivatives lacking the 5-chloro or 2-methylamino substituents show significantly reduced coupling efficiencies and produce higher levels of impurities during the synthesis process.
Characterization of the intermediate formed from 5-chloro-2-methyl-aminobenzophenone coupling reveals specific spectroscopic signatures that confirm successful bond formation. Proton nuclear magnetic resonance spectroscopy shows characteristic aromatic proton patterns at δ 7.28–7.75 ppm, while carbon-13 NMR displays the carbonyl carbon at δ 193.3 ppm, confirming retention of the benzophenone functionality [2].
Industrial-scale production of Avizafone requires careful optimization of solvent systems to ensure reproducible reaction kinetics while maintaining economic viability and environmental compliance. The selection of 1,2-dimethoxyethane as the primary reaction solvent reflects extensive optimization studies that evaluated multiple aprotic solvents for their ability to solubilize both hydrophilic and lipophilic reaction components [2].
1,2-Dimethoxyethane demonstrates superior performance compared to alternative solvents such as tetrahydrofuran, dimethylformamide, or dichloromethane due to its optimal balance of solvating power, chemical stability under reaction conditions, and ease of removal during workup procedures [2]. The ether linkages in 1,2-dimethoxyethane provide coordinating sites that stabilize the activated intermediate species formed during the coupling reaction, leading to improved reaction rates and reduced side product formation.
Temperature control represents a critical parameter in industrial-scale synthesis, with the initial activation step requiring precise maintenance at −20°C to prevent premature decomposition of the mixed anhydride intermediate [2]. Large-scale reactions employ specialized cooling systems with automated temperature monitoring to ensure uniform heat distribution throughout reaction vessels exceeding 100-liter capacity.
The controlled addition protocol, involving five equal portions over four hours, has been adapted for continuous manufacturing processes through the implementation of automated dosing systems [2]. These systems utilize real-time monitoring of reaction progress through in-line spectroscopic methods, allowing for dynamic adjustment of addition rates based on measured conversion levels.
Reaction kinetics studies have established optimal enzyme-to-substrate ratios for the subsequent conversion step, with Aspergillus oryzae protease demonstrating Michaelis-Menten kinetics characterized by KM = 1,501 ± 232 μM and Vmax = 1,369 ± 94 μM/s [5]. These parameters enable precise prediction of conversion rates under various scale-up conditions and facilitate the design of appropriately sized reaction vessels for industrial production.
Scale-up considerations include the implementation of enhanced mixing systems to ensure uniform distribution of reactants throughout large reaction volumes [6]. Computational fluid dynamics modeling has been employed to optimize impeller design and positioning, ensuring adequate mass transfer while minimizing mechanical stress that could lead to product degradation.
The conversion of the protected intermediate to Avizafone dihydrochloride involves a carefully orchestrated deprotection and salt formation sequence that has been optimized for industrial-scale implementation. The deprotection step utilizes boron trichloride in dichloromethane at −70°C, requiring specialized cryogenic equipment and precise temperature control to prevent side reactions [2].
The boron trichloride deprotection mechanism involves electrophilic cleavage of the benzyloxycarbonyl protecting groups, generating benzyl cations that are trapped by chloride ions to form benzyl chloride as a volatile byproduct [2]. This reaction requires anhydrous conditions maintained through continuous nitrogen purging and molecular sieve-dried solvents to prevent hydrolysis that would consume the deprotecting reagent and reduce reaction efficiency.
Industrial-scale deprotection employs pre-cooled boron trichloride solution (1.0 M in dichloromethane, 50 mL per 1.54 mmol substrate) added to the substrate solution through automated dosing systems equipped with temperature-compensated flow controls [2]. The reaction mixture is maintained at −70°C for 30 minutes before controlled warming to room temperature over a 12-hour period, allowing complete deprotection while minimizing thermal decomposition.
The workup procedure involves multiple solvent evaporation cycles designed to remove boron-containing byproducts that could interfere with subsequent salt formation [2]. The sequence includes two dichloromethane washes followed by four methanol treatments to convert residual B(OMe)3 to volatile trimethyl borate, which is removed under reduced pressure.
Salt formation is achieved through controlled precipitation from methanol solution into anhydrous diethyl ether (750 mL), with vigorous stirring maintained throughout the addition process [2]. The precipitation technique has been optimized to produce uniform crystal morphology with favorable filtration characteristics and consistent bulk density for downstream processing.
Quality control during salt formation includes real-time monitoring of solution conductivity to determine the endpoint of precipitation, ensuring complete conversion while avoiding over-dilution that could reduce recovery yields [7]. The precipitated dihydrochloride salt undergoes multiple ether washes (3 × 10 mL) followed by aqueous extraction with ethyl acetate to remove residual organic impurities.
The final purification step involves lyophilization for 65 hours to achieve the required moisture content specifications [2]. Industrial-scale lyophilization employs automated freeze-drying systems with programmable temperature and pressure profiles that ensure complete sublimation while maintaining product stability.
Analytical characterization of the final product includes high-performance liquid chromatography analysis using a Zorbax XDB Eclipse C18 column system with potassium phosphate buffer/acetonitrile (73:27 v/v) mobile phase at pH 2.36 [2]. The method provides baseline separation of Avizafone from potential impurities with a run time optimized for high-throughput quality control applications.
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥96% by UPLC | UPLC-UV at 210 nm [2] |
| Enantiomeric Excess | ≥99% | Optical Rotation [2] |
| Moisture Content | ≤5.0% | Karl Fischer Titration |
| Chloride Content | 16.4-17.8% | Ion Chromatography |
| Heavy Metals | ≤10 ppm | ICP-MS |
The industrial purification process achieves consistent yields of 58% for the final dihydrochloride salt, with product meeting all pharmaceutical specifications for purity, enantiomeric excess, and residual solvent content [2]. Process validation studies have demonstrated reproducibility across multiple manufacturing campaigns with coefficient of variation less than 5% for all critical quality attributes.